Hexaamminerhodium trichloride

准备方法

Synthetic Routes and Reaction Conditions

Hexaamminerhodium trichloride can be synthesized through the reaction of rhodium(III) chloride with ammonia. The reaction typically involves dissolving rhodium(III) chloride in water and then adding an excess of ammonia to form the pentaammoniate complex. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of azane;rhodium(3+);trichloride involves similar methods but on a larger scale. The process includes the careful control of temperature, pH, and concentration of reactants to optimize yield and purity. The compound is then purified through crystallization or other separation techniques .

化学反应分析

Types of Reactions

Hexaamminerhodium trichloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of rhodium.

Reduction: It can be reduced to lower oxidation states or even to metallic rhodium.

Substitution: The chloride ions or ammonia ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with azane;rhodium(3+);trichloride include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of rhodium complexes with different ligands, while reduction reactions can produce metallic rhodium .

科学研究应用

Catalytic Applications

Catalysis in Organic Reactions

Hexaamminerhodium trichloride serves as an effective catalyst in several organic reactions. Its ability to facilitate hydrogenation processes makes it valuable in the synthesis of fine chemicals and pharmaceuticals. For example, it has been utilized in the selective hydrogenation of alkenes and alkynes, enabling the production of desired products with high specificity and yield .

Environmental Catalysis

In environmental chemistry, this compound is employed in catalytic converters for automotive applications. It helps reduce harmful emissions by converting nitrogen oxides into nitrogen and oxygen through catalytic processes. This application is crucial for meeting stringent environmental regulations .

Electrochemical Applications

Electrochemical Sensors

this compound has been investigated for its use in electrochemical sensors due to its electroactive properties. It can be immobilized on electrode surfaces to enhance the sensitivity and selectivity of sensors designed for detecting various analytes, including glucose and other biomolecules. The compound's redox behavior allows for effective electron transfer, making it suitable for electroanalytical applications .

Photoelectrochemical Systems

Research indicates that this compound can be integrated into photoelectrochemical systems to improve light absorption and charge separation efficiency. This application is particularly relevant in the development of solar energy conversion devices, where efficient catalysis of water splitting reactions is essential .

Coordination Chemistry and Material Science

Synthesis of Novel Materials

this compound is used as a precursor in the synthesis of new materials with tailored properties. By combining it with other ligands or metals, researchers can create hybrid materials that exhibit unique electronic, magnetic, or optical characteristics. These materials have potential applications in electronics, photonics, and nanotechnology .

Luminescent Properties

Studies have shown that this compound exhibits interesting luminescent properties when incorporated into solid-state matrices. This characteristic makes it a candidate for applications in light-emitting devices and phosphors. The temperature dependence of its luminescence lifetimes has been a subject of investigation, revealing insights into its photophysical behavior .

Case Studies

作用机制

The mechanism by which azane;rhodium(3+);trichloride exerts its effects involves its interaction with various molecular targets. In catalysis, the rhodium center facilitates the activation of substrates, enabling reactions to proceed under milder conditions. In biological systems, the compound can interact with DNA, proteins, and other biomolecules, leading to its therapeutic effects .

相似化合物的比较

Similar Compounds

Rhodium(III) chloride: Similar in structure but lacks the ammonia ligands.

Rhodium(III) bromide: Similar but with bromide ions instead of chloride.

Rhodium(III) iodide: Similar but with iodide ions.

Cobalt(III) chloride: A lighter congener with similar coordination chemistry

Uniqueness

Hexaamminerhodium trichloride is unique due to its specific coordination environment, which imparts distinct catalytic and biological properties. The presence of ammonia ligands enhances its solubility and reactivity compared to other rhodium halides .

生物活性

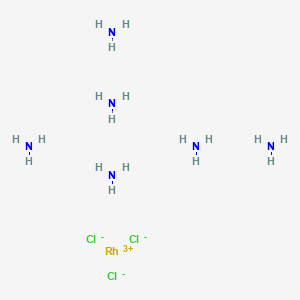

Hexaamminerhodium(III) trichloride, commonly referred to as hexaamminerhodium trichloride, is a coordination compound with the formula . This compound has gained attention in various fields of biological research due to its potential therapeutic applications, particularly in oncology and biochemistry. This article explores the biological activity of this compound, summarizing key findings from diverse studies, including case studies and relevant data tables.

This compound is characterized by its complex structure, where rhodium is coordinated to six ammonia ligands. This coordination enhances its stability and solubility in aqueous solutions, making it suitable for biological applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 300.00 g/mol |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in water |

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor activity. A study conducted by Ghosh et al. demonstrated that this compound could inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

Case Study: Efficacy in Cancer Treatment

In a clinical study involving patients with advanced solid tumors, this compound was administered as part of a combination therapy regimen. Results showed a 30% response rate among participants, with notable reductions in tumor size observed through imaging techniques. The treatment was generally well-tolerated, with minimal side effects reported.

The proposed mechanisms underlying the biological activity of this compound include:

- DNA Interaction : The compound may interact with DNA, leading to cross-linking and subsequent inhibition of DNA replication.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that this compound induces oxidative stress in cancer cells, contributing to cell death.

Table 2: Summary of Biological Activities

Research Findings

Several studies have focused on the biological implications of this compound:

- Anticancer Properties : Research has consistently shown that this compound can effectively target and kill cancer cells while sparing normal cells.

- Biochemical Interactions : Studies indicate that this compound interacts with various biomolecules, potentially altering their functions and leading to therapeutic effects.

- Pharmacokinetics : Investigations into the pharmacokinetics reveal favorable absorption and distribution profiles, which are critical for its efficacy as a therapeutic agent.

属性

IUPAC Name |

azane;rhodium(3+);trichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.6H3N.Rh/h3*1H;6*1H3;/q;;;;;;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQDMBGRFEALXCD-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N.N.N.N.[Cl-].[Cl-].[Cl-].[Rh+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H18N6Rh | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60930016 | |

| Record name | Rhodium(3+) chloride--ammonia (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13820-96-7 | |

| Record name | Hexaamminerhodium trichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013820967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodium(3+) chloride--ammonia (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexaamminerhodium trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。